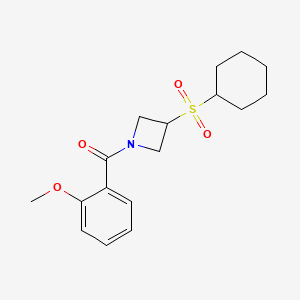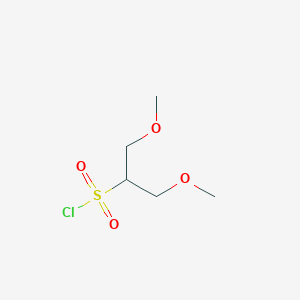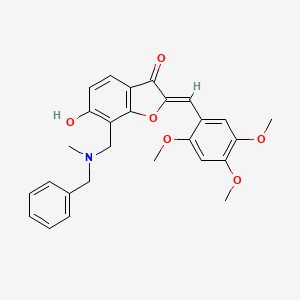
2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C14H15ClNOS, and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Spectroscopic Analysis and Chemotherapeutic Potential
Vibrational spectral analysis of a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was conducted using FT-IR and FT-Raman spectroscopic techniques. This research highlighted the compound's stability due to hyperconjugative interactions and charge delocalization. Notably, its nonlinear optical behavior was predicted theoretically, and molecular docking results suggested potential inhibitory activity against GPb, indicating its possibility as an anti-diabetic compound (Alzoman et al., 2015).
Synthesis and Mechanistic Study
A study focused on the stereoselective synthesis of oxetanes explored a new Mitsunobu-style procedure for the cyclisation of 1,3-diols. The process involved a compound structurally similar to 2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime, and the research provided insights into the mechanistic pathways and optimal conditions for such reactions, expanding the understanding of substrate range for this chemical reaction (Christlieb et al., 2001).
Catalysis in Organic Synthesis
Vanadium-catalyzed sulfenylation of indoles and 2-naphthols with thiols under molecular oxygen was explored using a compound with structural similarities to this compound. This catalytic system, which showed high yields in certain reactions, provides valuable insights into organic synthesis, particularly in the formation of 3-sulfanylindoles and 1-sulfanyl-2-naphthols (Maeda et al., 2004).
Propiedades
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-2-methyl-2-phenylsulfanylpropan-1-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-17(2,21-16-6-4-3-5-7-16)13-19-20-12-14-8-10-15(18)11-9-14/h3-11,13H,12H2,1-2H3/b19-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFWOZOIUJXLFE-CPNJWEJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NOCC1=CC=C(C=C1)Cl)SC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=N/OCC1=CC=C(C=C1)Cl)SC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2416927.png)
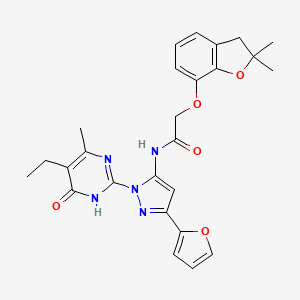
![2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2416930.png)
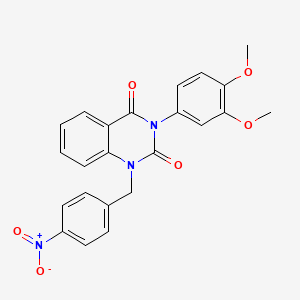
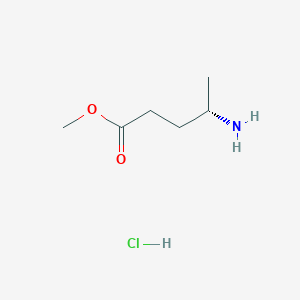
![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2416933.png)

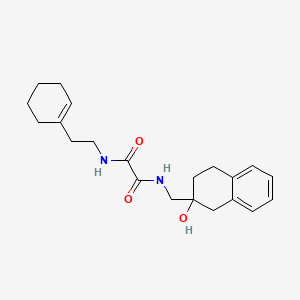
![2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one](/img/structure/B2416936.png)
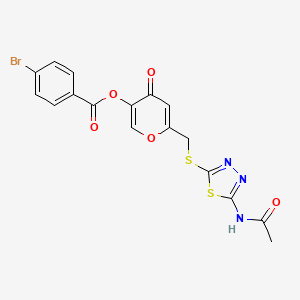
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2416943.png)
